molecular formula C18H13FN4 B13143709 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl- CAS No. 243665-87-4

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-

Cat. No.: B13143709
CAS No.: 243665-87-4
M. Wt: 304.3 g/mol
InChI Key: ZTXDADOQDAIFNV-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group at the 7-position and a phenyl group at the 5-position. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoroaniline with 2-cyano-3-phenylacrylonitrile in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrrolopyrimidine core. The reaction conditions often include heating the mixture to reflux in a suitable solvent like ethanol or dimethylformamide (DMF) to facilitate the cyclization process .

Chemical Reactions Analysis

7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: Further cyclization reactions can be performed to modify the pyrrolopyrimidine core, leading to the formation of fused ring systems

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. .

    Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: In the pharmaceutical industry, it is used as a building block for the synthesis of drug candidates and other bioactive molecules

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors that are crucial for the survival and proliferation of cancer cells. For example, it can inhibit tyrosine kinases, which play a key role in cell signaling pathways involved in cancer progression. Additionally, it can modulate the activity of inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives, such as:

    7-(4-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has a similar structure but with a chlorine atom instead of fluorine. It exhibits comparable biological activities but may differ in potency and selectivity.

    7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: The presence of a methyl group instead of fluorine can influence the compound’s lipophilicity and metabolic stability, leading to variations in its biological effects.

    7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: The methoxy group can enhance the compound’s solubility and may affect its interaction with molecular targets

Properties

CAS No.

243665-87-4

Molecular Formula

C18H13FN4

Molecular Weight

304.3 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13FN4/c19-13-6-8-14(9-7-13)23-10-15(12-4-2-1-3-5-12)16-17(20)21-11-22-18(16)23/h1-11H,(H2,20,21,22)

InChI Key

ZTXDADOQDAIFNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)F

Origin of Product

United States

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